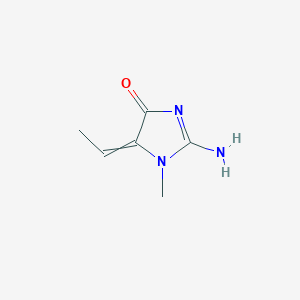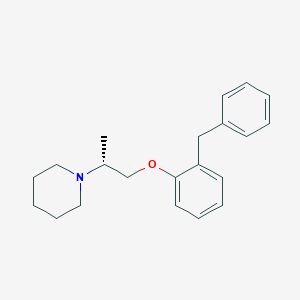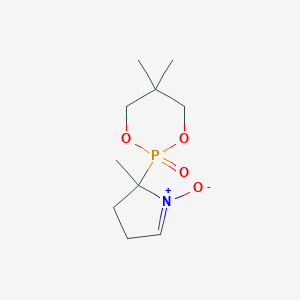
(5Z)-5-ethylidene-2-imino-1-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SM 7338, also known as meropenem trihydrate, is a carbapenem antibiotic with broad-spectrum antibacterial activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics. This compound is particularly known for its stability against dehydropeptidase-I, an enzyme that degrades many other carbapenem antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM 7338 involves the preparation of the carbapenem core structure followed by the introduction of specific substituents. The key steps include:
Formation of the Carbapenem Core: This involves the cyclization of a β-lactam ring with a thiazolidine ring.
Introduction of the Side Chains: The side chains, including the dimethylaminocarbonyl group and the hydroxyethyl group, are introduced through various chemical reactions such as nucleophilic substitution and oxidation
Industrial Production Methods
Industrial production of SM 7338 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of the precursor molecules through microbial fermentation.
Chemical Synthesis: Conversion of the precursors into the final product through a series of chemical reactions.
Purification: Purification of the final product using techniques such as crystallization and chromatography
Chemical Reactions Analysis
Types of Reactions
SM 7338 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form various derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dimethylaminocarbonyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides
Major Products
The major products formed from these reactions include various derivatives of SM 7338 with modified antibacterial properties .
Scientific Research Applications
SM 7338 has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of carbapenem antibiotics.
Biology: Used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Used in the development of new treatments for bacterial infections, particularly those caused by resistant strains.
Industry: Used in the production of antibacterial coatings and materials
Mechanism of Action
SM 7338 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to cell lysis and death. The compound is particularly effective against bacteria that produce β-lactamase enzymes, which degrade other β-lactam antibiotics .
Comparison with Similar Compounds
SM 7338 is unique among carbapenem antibiotics due to its stability against dehydropeptidase-I and its broad-spectrum activity. Similar compounds include:
Imipenem: Another carbapenem antibiotic, but less stable against dehydropeptidase-I.
Ertapenem: A carbapenem with a longer half-life but narrower spectrum of activity.
Doripenem: Similar spectrum of activity but less stable in aqueous solutions .
References
Properties
CAS No. |
119290-24-3 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(5Z)-5-ethylidene-2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H9N3O/c1-3-4-5(10)8-6(7)9(4)2/h3H,1-2H3,(H2,7,8,10)/b4-3- |
InChI Key |
JUTDDJCFVLZDOW-UHFFFAOYSA-N |
SMILES |
CC=C1C(=O)NC(=N)N1C |
Canonical SMILES |
CC=C1C(=O)N=C(N1C)N |
Synonyms |
2-amino-5-ethylidene-1-methylimidazol-4-one AEMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)









